BenchChemオンラインストアへようこそ!

[Ala17]-MCH

MCHR1 selectivity radioligand binding receptor pharmacology

[Ala17]-MCH is a synthetic peptide analog of MCH, distinguished by an alanine substitution at position 17 that confers >200-fold selectivity for MCHR1 over MCHR2. Unlike non-selective MCH analogs, this compound enables unambiguous MCHR1-specific pharmacological studies and assay development, eliminating MCHR2 interference. Essential for isolating MCHR1 contributions in co-expression systems.

Molecular Formula C97H155N29O26S4
Molecular Weight 2271.7 g/mol
Cat. No. B7909914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ala17]-MCH
Molecular FormulaC97H155N29O26S4
Molecular Weight2271.7 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N
InChIInChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1
InChIKeyIVEALEKXBDDRGB-UKPWUPKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Ala17]-MCH: A Selective MCHR1 Ligand for Receptor-Specific Research and Assay Development


[Ala17]-MCH is a synthetic peptide analog of the endogenous hypothalamic neuropeptide melanin-concentrating hormone (MCH), distinguished by a single alanine substitution at position 17. This modification confers pronounced selectivity for melanin-concentrating hormone receptor 1 (MCHR1) over receptor 2 (MCHR2), enabling targeted investigation of MCHR1-mediated signaling pathways and the development of receptor-specific binding assays [1]. Unlike the endogenous MCH peptide, which activates both MCHR1 and MCHR2 with high potency, [Ala17]-MCH exhibits a marked functional bias that is critical for dissecting the distinct physiological roles of these two receptor subtypes in energy homeostasis, feeding behavior, and mood regulation [2].

Why [Ala17]-MCH Cannot Be Replaced by Generic MCH or MCHR Pan-Agonists in Critical Experiments


The endogenous ligand MCH and many of its analogs are non-selective agonists that activate both MCHR1 and MCHR2 with comparable high potency [1]. This lack of receptor discrimination confounds data interpretation in systems where both receptors are co-expressed, as is common in native tissues and certain cell lines. Substituting [Ala17]-MCH with a non-selective analog introduces significant ambiguity regarding which receptor subtype is mediating the observed biological effect. The quantitative selectivity profile of [Ala17]-MCH—demonstrated through direct comparative binding and functional assays—provides the necessary experimental resolution to attribute outcomes specifically to MCHR1 activation. Procurement of [Ala17]-MCH is therefore essential for studies requiring unambiguous MCHR1 pharmacology and for the development of MCHR1-selective screening assays [2].

[Ala17]-MCH: Quantified Receptor Selectivity and Functional Differentiation Data


MCHR1 vs. MCHR2 Binding Affinity (Ki): >200-Fold Selectivity Over MCHR2

[Ala17]-MCH demonstrates high-affinity binding to MCHR1 (Ki = 0.16 nM) and markedly lower affinity for MCHR2 (Ki = 34 nM), yielding a selectivity ratio of approximately 212-fold in favor of MCHR1 . In contrast, the endogenous ligand MCH is characterized as a "potent but nonselective agonist" at both MCHR1 and MCHR2, with no significant receptor preference [1]. This differential selectivity is essential for experiments requiring specific MCHR1 targeting.

MCHR1 selectivity radioligand binding receptor pharmacology

Functional Calcium Mobilization Potency (EC50): ~3-Fold MCHR1 Selectivity

In functional assays measuring intracellular calcium mobilization, [Ala17]-MCH activates MCH1 receptors with an EC50 of 17 nM, compared to an EC50 of 54 nM for MCH2 receptors, representing an approximately 3.2-fold functional preference for MCHR1 . This contrasts with the endogenous MCH peptide, which activates both receptors with comparable high potency and lacks functional bias [1].

functional selectivity calcium flux assay MCHR1 agonism

Eu3+-Labeled Binding Affinity (Kd): Absolute MCHR1 Discrimination with Negligible MCHR2 Binding

When labeled with a Eu3+ chelate, [Ala17]-MCH exhibits high affinity for MCHR1 (Kd = 0.37 nM) and "little demonstrable binding affinity" for MCHR2 [1]. In a direct head-to-head comparison within the same study, Eu3+-labeled S36057 showed high affinity for both MCHR1 (Kd = 0.059 nM) and MCHR2 (Kd = 0.16 nM) [1]. This makes Eu3+-[Ala17]-MCH the superior choice for developing MCHR1-specific, non-radioactive binding assays.

non-radioactive ligand MCHR1 binding assay europium chelate

Cellular Binding Potency (IC50): >23-Fold MCHR1 Preference in CHO Cell Assays

In CHO cells expressing human MCH receptors, [Ala17]-MCH binds to MCH1 with an IC50 of 0.15 nM and to MCH2 with an IC50 of 3.5 nM, demonstrating a 23.3-fold binding preference for MCHR1 [1]. For comparison, the non-selective MCH peptide analog Ac-hMCH(6-16)-NH2 exhibits IC50 values of 0.16 nM and 2.7 nM for MCH-1R and MCH-2R, respectively, representing only a 16.9-fold difference .

competitive binding CHO cells MCHR1 IC50

[Ala17]-MCH: Optimal Scientific and Industrial Use Cases


Development of MCHR1-Selective, Non-Radioactive Binding Assays for High-Throughput Screening

Eu3+-labeled [Ala17]-MCH is the preferred ligand for establishing time-resolved fluorescence (TRF) binding assays that specifically measure MCHR1 receptor occupancy. Its negligible binding to MCHR2 eliminates the need for MCHR2-blocking agents or MCHR2-knockout cell lines, significantly simplifying assay design and reducing false-positive rates in primary screens for MCHR1 modulators [1].

Pharmacological Dissection of MCHR1- vs. MCHR2-Mediated Signaling in Native Tissues

In ex vivo tissue preparations or primary cell cultures where both MCHR1 and MCHR2 are endogenously co-expressed, [Ala17]-MCH serves as a critical pharmacological tool to isolate MCHR1-specific contributions. Its >200-fold binding selectivity (Ki) and ~3-fold functional selectivity (EC50) enable researchers to attribute observed physiological responses—such as modulation of feeding behavior, anxiety, or sleep—specifically to MCHR1 activation .

Validation of MCHR1-Specific Antibodies and Biosensors

The absolute receptor discrimination of Eu3+-labeled [Ala17]-MCH (negligible MCHR2 binding) makes it an ideal positive control for validating the specificity of newly developed MCHR1 antibodies, aptamers, or genetically encoded biosensors. Its use ensures that signal detected is truly from MCHR1 and not from cross-reactivity with MCHR2 [1].

Structure-Activity Relationship (SAR) Studies Focusing on MCHR1 Ligand Binding Pockets

The single Ala17 substitution in [Ala17]-MCH provides a defined structural alteration that is directly linked to its receptor selectivity profile. This compound serves as a benchmark for SAR campaigns aimed at understanding the molecular determinants of MCHR1 vs. MCHR2 recognition, enabling the rational design of next-generation MCHR1-selective therapeutics for metabolic and neuropsychiatric disorders [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Ala17]-MCH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.